molecular formula C22H25N5O B2668171 [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone CAS No. 1326827-04-6

[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B2668171
CAS No.: 1326827-04-6
M. Wt: 375.476
InChI Key: LWGONMHNHGBXSJ-UHFFFAOYSA-N
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Description

[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone is a synthetic chemical compound featuring a hybrid structure that incorporates both a 1,2,3-triazole and a piperazine moiety. This specific molecular architecture is of significant interest in modern medicinal chemistry and chemical biology research. The 1,2,3-triazole group is a privileged scaffold in drug discovery, often utilized in click chemistry for bioconjugation and as a bioisostere for amide bonds or other functional groups, which can influence a compound's pharmacokinetic properties and target binding affinity . Concurrently, the piperazine ring is a common feature in pharmaceuticals and bioactive molecules, known to contribute to solubility and to engage in key hydrogen-bonding interactions with biological targets . This combination of features makes the compound a valuable intermediate or potential pharmacophore for researchers investigating new chemical entities. Its primary research applications include serving as a key intermediate in the design and synthesis of novel small-molecule libraries for high-throughput screening, as well as being a candidate for structure-activity relationship (SAR) studies in various therapeutic areas. Researchers may also explore its potential as a protein-binding ligand or a fragment in the development of chemical probes. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-16-4-7-19(8-5-16)25-10-12-26(13-11-25)22(28)21-15-27(24-23-21)20-9-6-17(2)18(3)14-20/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGONMHNHGBXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an intermediate compound containing a leaving group.

    Final Coupling: The final step involves coupling the triazole and piperazine intermediates using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially converting them into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the triazole ring can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of significant interest in medicine. Researchers are investigating its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its structural features make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Triazole Substituents

IT09 ():

  • Structure : Features a benzo-imidazo-thiazole group appended to the triazole-piperazine scaffold.
  • Key Differences: The 2-methylbenzo-imidazo-thiazole moiety replaces the methanone-linked triazole in the target compound.
  • Activity : Exhibits a 78% synthesis yield and demonstrated moderate cytotoxicity in preliminary screens, though specific IC50 values are unreported .

Compound 8n ():

  • Structure : Incorporates an imidazo-pyridine fused triazole linked to piperazine.
  • Activity : Shows antileishmanial activity (58% yield), with a melting point of 100–102°C, suggesting higher crystallinity than the target compound .

C1N46 ():

  • Structure : Substitutes the triazole’s dimethylphenyl with a hydroxymethylphenyl group.
  • Key Differences : The hydroxymethyl group improves metabolic stability, as evidenced by 76% yield and a high melting point (163–164°C). This modification is critical for optimizing pharmacokinetics in SARS-CoV-2 Mpro inhibitors .

Analogues with Varied Piperazine Substituents

A-15 ():

  • Structure : Contains a 3,4-dichlorophenyl group on piperazine and a methylpiperazine-propoxy chain.
  • Key Differences : The dichlorophenyl group enhances lipophilicity (logP ~6.3), favoring blood-brain barrier penetration.

Compound 7b ():

  • Structure : Features a 3,4-dichlorophenyl-triazole linked to a piperazinyl-pyrimidine-thioether.
  • Key Differences : The pyrimidine-thioether moiety confers histone deacetylase (HDAC) inhibitory activity.
  • Activity : Shows 50% yield and moderate cytotoxicity in breast cancer cells, highlighting the role of thioether linkages in target engagement .

Biological Activity

The compound [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone is a triazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C22H25N5O
  • Molecular Weight : 375.47 g/mol
  • Boiling Point : 598.9 °C (Predicted)
  • Density : 1.21 g/cm³ (at 20 °C)

The biological activity of triazole compounds often involves interaction with various molecular targets within biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity and thereby disrupting biochemical pathways. This mechanism is crucial for its potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The inhibition of cell proliferation was attributed to the compound's ability to induce apoptosis and cell cycle arrest.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
PC-3 (Prostate)12.8
A549 (Lung)18.5

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties:

  • In Vitro Studies : The compound exhibited inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Antifungal Activity

The triazole structure is particularly effective against fungal pathogens:

  • Fungal Assays : The compound showed promising antifungal activity against Candida albicans, with an MIC comparable to established antifungal agents.

Case Studies

Several case studies have highlighted the efficacy of similar triazole derivatives in clinical settings:

  • Clinical Trials : A derivative similar to the compound under investigation was evaluated in Phase II clinical trials for its efficacy against resistant fungal infections.
  • SAR Analysis : Structure-activity relationship (SAR) studies revealed that modifications to the phenyl groups significantly enhance the biological potency of triazole compounds.

Q & A

Q. What are the recommended synthetic routes for [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone, and what purification methods ensure high yields?

The synthesis typically involves:

  • Step 1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, using 3,4-dimethylphenyl azide and a propargyl intermediate .
  • Step 2: Coupling the triazole moiety with a pre-functionalized piperazine derivative via nucleophilic acyl substitution .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol yield >90% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

  • NMR: ¹H/¹³C NMR confirms regioselectivity of the triazole ring (e.g., absence of 1,4-disubstituted triazole by comparing δ 7.5–8.0 ppm signals). The piperazine N-methyl group appears as a singlet at δ 2.3 ppm .
  • FT-IR: Stretching vibrations at 1650–1700 cm⁻¹ confirm the methanone carbonyl group .
  • HRMS: Exact mass (e.g., C₂₃H₂₆N₆O) validates molecular formula .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Target Screening: Radioligand binding assays (e.g., serotonin/dopamine receptors due to piperazine’s affinity for GPCRs) .
  • Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination) .
  • Solubility: Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor modulation?

  • Substituent Variation: Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Compare binding affinities via radioligand displacement assays .
  • Piperazine Modifications: Introduce bulky substituents (e.g., 2,3-dichlorophenyl) to reduce off-target effects. Use molecular docking (AutoDock Vina) to predict interactions with receptor pockets .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Standardize Assay Conditions: Control variables like DMSO concentration (<0.1%), cell passage number, and incubation time .
  • Orthogonal Validation: Confirm activity via functional assays (e.g., cAMP accumulation for GPCR targets) alongside binding assays .

Q. How can X-ray crystallography challenges (e.g., poor crystal growth) be addressed for this compound?

  • Crystallization Screen: Use vapor diffusion with PEG 3350 and 0.1 M HEPES (pH 7.5). Add 5% DMSO to improve solubility .
  • Data Refinement: Apply SHELXL for anisotropic displacement parameters and TWIN/BASF commands for twinned crystals .

Q. What computational methods predict off-target interactions and metabolic pathways?

  • Docking Simulations: Use Glide (Schrödinger) to screen against CYP450 isoforms (e.g., CYP3A4) .
  • ADMET Prediction: SwissADME calculates bioavailability radar (e.g., logP ~3.5, TPSA ~60 Ų) .

Q. How do physicochemical properties (e.g., logP, pKa) influence formulation for in vivo studies?

  • logP Determination: Shake-flask method (octanol/water partition) reveals logP ~2.8, indicating moderate lipophilicity. Adjust with salt formation (e.g., hydrochloride) for aqueous solubility .
  • pKa Measurement: Potentiometric titration (Sirius T3) identifies basic piperazine nitrogen (pKa ~8.1) .

Q. What multi-disciplinary approaches validate mechanisms of action in complex disease models?

  • In Silico/In Vitro/In Vivo Triangulation:
    • Molecular dynamics simulations predict binding stability to 5-HT₁A receptors .
    • Validate in transfected CHO cells via calcium flux assays .
    • Test efficacy in rodent models of anxiety (elevated plus maze) .

Q. How can researchers ensure reproducibility of synthetic protocols across laboratories?

  • Detailed Reaction Monitoring: Use in situ IR to track carbonyl intermediates .
  • Open Data Sharing: Deposit synthetic procedures in protocols.io with raw NMR/HRMS files .

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